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Compound of Interest

4-(4-Fluorobenzoyl)piperidine
Compound Name:
hydrochloride

Cat. No.: B123924

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-
Fluorobenzoyl)piperidine HCI

Introduction: A Keystone Intermediate in Modern
Chemistry

4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No. 25519-78-2) is a pivotal chemical
intermediate whose structural architecture is of significant interest in medicinal chemistry and
materials science.[1][2] Its framework, which combines a piperidine ring with a 4-fluorobenzoyl
moiety, serves as a versatile scaffold for synthesizing a wide array of bioactive molecules and
functional materials.[2][3] The presence of the electron-withdrawing fluorine atom, the ketone's
hydrogen-bonding capability, and the basic piperidine nitrogen collectively impart unique
reactivity and pharmacological properties.[4]

This guide offers a comprehensive exploration of the core physicochemical properties of 4-(4-
Fluorobenzoyl)piperidine HCI. Moving beyond a simple data sheet, we delve into the causality
behind its characteristics, providing field-proven protocols and analytical methodologies. The
objective is to equip researchers and developers with the foundational knowledge required to
effectively utilize this compound in complex synthetic pathways and innovative research
endeavors.
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Part 1: Chemical Identity and Core Physical
Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of
reproducible science. These parameters govern its handling, storage, and application in
stoichiometric calculations.

Molecular Structure and Identification

The compound consists of a piperidine ring acylated at the 4-position with a 4-fluorobenzoyl
group, supplied as a hydrochloride salt to enhance stability and handling.[3][4]

Caption: Chemical Structure of 4-(4-Fluorobenzoyl)piperidine HCI.

The key identifiers for this compound are summarized in the table below.

Property Value Source(s)

4-Fluorophenyl)(piperidin-4-
IUPAC Name ( pheny)(pip _ [4]
yl)methanone hydrochloride

CAS Number 25519-78-2 [1]1[3][4]

C12H1sCIFNO (or
Molecular Formula [31[41[5]
C12H14FNO-HCI)

Molecular Weight 243.71 g/mol [11[31[5]

4-(p-Fluorobenzoyl)piperidine
Synonyms HCI, (4-Fluorophenyl)-4- [51[6]
piperidinylmethanone HCI

Physical State and Thermal Properties

The physical appearance and melting point are critical first-pass indicators of purity.
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Rationale &
Property Value L Source(s)
Significance

A consistent color and
form are indicative of
) ) a uniform
White to off-white or ]
Appearance ) ) manufacturing [1107]

light tan solid powder o
process. Deviations
may suggest

impurities.

A sharp, defined
melting range is a
) ) hallmark of high purity.
Melting Point 222-224 °C [5161[8]
Broad ranges often
indicate the presence

of contaminants.

The compound is
noted to be
hygroscopic; cool, dry

Store at 0-8°C in a ) ]

, storage is essential to
Storage cool, well-ventilated ] [11[31[5]

prevent moisture

place ]
absorption and
maintain chemical

integrity.

Solubility Profile

Solubility is a determinant factor for reaction kinetics, purification, and formulation. The
hydrochloride salt form generally improves aqueous solubility compared to the free base, yet
the molecule retains significant organic character.
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Solvent Solubility

Mechanistic Insight Source(s)

Water Slightly Soluble

The polar

hydrochloride group

aids solubility, but the 5]
nonpolar

benzoylpiperidine

structure limits it.

DMSO Slightly Soluble

A polar aprotic solvent

that can solvate both

the ionic and organic [5]
portions of the

molecule.

Ethanol/Water Enhanced Solubility

This mixture is

effective during

synthesis for salt

formation, balancing
polarity to dissolve 4
both organic

precursors and the

final salt.

Recrystallization
Isopropanol
Solvent

Used for

recrystallization,

indicating moderate
solubility at high 8]
temperatures and

lower solubility upon
cooling, which is ideal

for purification.

Part 2: Spectroscopic and Chromatographic

Characterization

Spectroscopic and chromatographic techniques provide an empirical fingerprint of the

molecule, essential for structure confirmation, purity assessment, and quality control.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in
solution. While a specific spectrum for this exact compound is not publicly available, the
expected chemical shifts can be predicted based on its structure.

Expected *H NMR Signals (in DMSO-de):

o Aromatic Protons (& 7.2-8.1 ppm): Two sets of doublets or multiplets corresponding to the
four protons on the fluorophenyl ring. The coupling with the *°F atom will result in
characteristic splitting patterns.

» Piperidine Protons (6 1.8-3.5 ppm): A series of broad multiplets corresponding to the protons
on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear
further downfield.

e N*H:z Protons (& ~9.0 ppm): A broad singlet corresponding to the acidic protons of the
piperidinium hydrochloride, which may exchange with water in the solvent.

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Fluorobenzoyl)piperidine HCI and
dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds or D20).

e Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[9]
e Acquisition: Record the spectrum at 25 °C. Use standard parameters for *H NMR.

o Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate
window function and perform a Fourier transform. Calibrate the chemical shift scale to the
residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Expected Characteristic Absorption Bands:
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e ~3000-3200 cm~1 (N-H Stretch): A broad peak indicative of the N-H bond in the piperidinium
cation.

e ~1680 cm~1 (C=0 Stretch): A strong, sharp peak corresponding to the ketone carbonyl
group. Its position reflects conjugation with the aromatic ring.

e ~1600 cm~1 (C=C Stretch): Peaks associated with the aromatic ring.

e ~1230 cm~1 (C-F Stretch): A strong band characteristic of the aryl-fluoride bond.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments,
confirming molecular weight and offering structural clues. Electrospray lonization (ESI) is a
suitable method for this polar salt.

Expected Results (Positive ESI Mode):

e Molecular lon: The primary ion observed would be for the free base (C12H14FNO), appearing
as [M+H]* at m/z = 208.1.

e Major Fragments: Fragmentation would likely occur at the bonds adjacent to the carbonyl
group, leading to ions corresponding to the 4-fluorobenzoyl cation (m/z 123.0) or the
piperidinyl moiety.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reversed-
phase method is ideal for this compound.[4][11]
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Caption: Workflow for HPLC Purity Analysis.
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Experimental Protocol: HPLC-UV Purity Method This protocol is adapted from established
methods for similar piperidine derivatives and provides a robust starting point for purity
assessment.[11]

 Instrumentation: A standard HPLC system with a UV-Vis detector and a reversed-phase C18
column (e.g., 250 mm x 4.6 mm, 5 um particle size).[11]

» Mobile Phase: A mixture of HPLC-grade Acetonitrile (ACN) and deionized water, often with a
modifier like 0.1% formic acid to improve peak shape. A typical starting point is 60:40
ACN:Water.

o Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the
mobile phase.

o Sample Preparation: Prepare the sample to be tested at the same concentration as the
standard.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

[¢]

[e]

Injection Volume: 10 pL

o

Column Temperature: 30 °C

[¢]

Detection Wavelength: 254 nm (due to the strong absorbance of the benzoyl
chromophore).

e Analysis: Inject the sample and integrate the peak area of the main component. Purity is
typically reported as a percentage of the total integrated peak area. A purity of 298.0% is a
common industry standard.[1]

Part 3: Chemical Reactivity and Applications

The true value of 4-(4-Fluorobenzoyl)piperidine HCI lies in its utility as a synthetic building
block. Its functional groups offer multiple handles for chemical modification.
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Key Chemical Reactions

o N-Alkylation/Arylation: The secondary amine of the piperidine ring (after neutralization of the
HCI salt) is a potent nucleophile, readily reacting with alkyl halides or aryl halides to form
more complex tertiary amines. This is a common strategy in drug synthesis.

e Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using
reducing agents like sodium borohydride (NaBHa), creating a new chiral center and altering
the molecule's steric and electronic profile.[4]

¢ Nucleophilic Aromatic Substitution: While the fluorine atom is generally stable, under harsh
conditions it can be displaced by strong nucleophiles.

Role in Pharmaceutical and Scientific Research

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals,
particularly those targeting the central nervous system.[3]

» Antipsychotics and Neuroleptics: It is a precursor for drugs like lloperidone and Risperidone,
which are dopamine D2z and serotonin receptor antagonists.[12] Its structure is integral to
binding with serotoninergic (5-HT) and dopaminergic receptors.[4]

» Analgesics and Anti-Inflammatory Agents: The scaffold is used to develop novel pain relief
and anti-inflammatory medications.[3]

o Structure-Activity Relationship (SAR) Studies: It serves as a foundational molecule for SAR
studies, where chemists systematically modify its structure to optimize pharmacological
activity and minimize side effects.[3][4]

o Analytical Standard: Due to its stability and well-defined properties, it is employed as a
reference standard for the accurate quantification of related compounds in quality control
and analytical chemistry.[3][4]

Conclusion

4-(4-Fluorobenzoyl)piperidine HCI is more than a simple chemical; it is an enabling tool for
innovation in science and medicine. Its well-characterized physicochemical properties—from its
defined melting point and solubility profile to its distinct spectroscopic fingerprint—provide the

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b123924
https://www.chemimpex.com/products/17062
https://www.tcichemicals.com/IN/en/p/D3979
https://www.benchchem.com/product/b123924
https://www.chemimpex.com/products/17062
https://www.chemimpex.com/products/17062
https://www.benchchem.com/product/b123924
https://www.chemimpex.com/products/17062
https://www.benchchem.com/product/b123924
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reliability and predictability necessary for high-level research. By understanding the interplay
between its structural features and empirical properties, researchers can fully leverage its
synthetic potential to design the next generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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